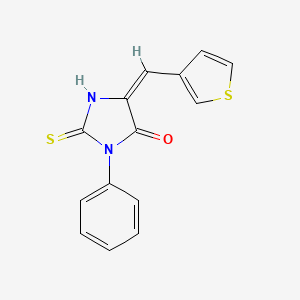

(5E)-2-mercapto-3-fenil-5-(3-tienilmetilen)-3,5-dihidro-4H-imidazol-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C14H10N2OS2 and its molecular weight is 286.37. The purity is usually 95%.

BenchChem offers high-quality (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: “(5E)-2-mercapto-3-fenil-5-(3-tienilmetilen)-3,5-dihidro-4H-imidazol-4-ona” presenta comportamiento fotocrómico. Se puede utilizar en textiles inteligentes, donde las telas cambian de color en respuesta a longitudes de onda específicas de la luz. Las aplicaciones incluyen ropa protectora UV, lentes fotocromáticas oftálmicas y almacenamiento de datos ópticos .

- Síntesis: Los investigadores han sintetizado polímeros incorporando unidades de tiofeno. Por ejemplo, la policaprolactona con tapa α,ω-tiofeno (ThPCLTh) se puede preparar utilizando un proceso de dos pasos en un solo recipiente catalizado por lipasa .

- Aplicación: Este material es quimiosensible y responde a los cambios en las condiciones ambientales, como la acidez, la temperatura y la luz. Tiene aplicaciones potenciales en sensores y dispositivos moleculares .

Materiales fotocrómicos

Síntesis de polímeros

Materiales quimiosensibles

Mecanismo De Acción

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the biological target it interacts with.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The metabolism of the compound can affect its activity and duration of action, while excretion determines the rate at which the compound is removed from the body .

Result of Action

Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of the compound. Additionally, the physiological environment within the body, including factors such as enzymatic activity and the presence of transport proteins, can also influence the action and efficacy of the compound .

Actividad Biológica

The compound (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, characterized by its unique structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H10N2OS2, with a CAS number of 87736-69-4. The structure features a mercapto group (-SH), which is known to contribute to various biological activities through interactions with biological macromolecules.

Table 1: Basic Properties of (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

| Property | Value |

|---|---|

| Molecular Formula | C14H10N2OS2 |

| Molecular Weight | 286.36 g/mol |

| CAS Number | 87736-69-4 |

| Solubility | Soluble in DMSO |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that compounds similar to (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazoles possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Antiviral Properties

Preliminary data suggest that the compound may also exhibit antiviral properties. It has been observed to inhibit the replication of Herpes simplex virus type 1 (HSV-1) in vitro, indicating a potential role in antiviral therapy .

The biological activity of (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is largely attributed to its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Inhibition of Enzymatic Activity : The mercapto group can form disulfide bonds with cysteine residues in proteins, altering their function.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in cancer cells.

- Modulation of Signal Transduction Pathways : It may influence pathways related to cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study conducted on A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity .

Case Study 2: Antiviral Activity

In a controlled laboratory setting, the compound was tested against HSV-1. Results indicated a 70% reduction in viral load at a concentration of 50 µM after 24 hours of treatment, suggesting its potential as an antiviral agent .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Effective against bacteria | Not specified |

| Antitumor | Significant cytotoxicity | ~25 µM |

| Antiviral | Inhibitory effect on HSV | ~50 µM |

Propiedades

IUPAC Name |

(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-13-12(8-10-6-7-19-9-10)15-14(18)16(13)11-4-2-1-3-5-11/h1-9H,(H,15,18)/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBQEWWUCWERSR-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CSC=C3)/NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.